3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

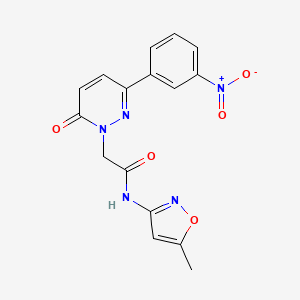

3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine, also known as IBSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and biological research.

Scientific Research Applications

Sulfonamide Inhibitors

Sulfonamide compounds, including structures similar to "3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine," are significant for their bacteriostatic antibiotic properties and are utilized in therapy for bacterial infections. Beyond their traditional use, sulfonamides have expanded roles in treating diseases such as cancer and Alzheimer's, showcasing their versatility as drug candidates. Their application extends across various domains, including as antiviral HIV protease inhibitors and anticancer agents, highlighting their importance in modern pharmacology and medicinal chemistry (Gulcin & Taslimi, 2018).

Medicinal Significance of Sulfur-Containing Motifs

Sulfur (SVI)-containing motifs, such as sulfonyl or sulfonamide-based analogs, exhibit a broad range of pharmacological properties. These compounds offer structural diversity crucial for discovering new therapeutic agents. Over 150 FDA-approved sulfur-based drugs are available, demonstrating the critical role of sulfonamides in treating various diseases with significant therapeutic potential (Zhao et al., 2018).

Hybrid Catalysts in Synthesis

The synthesis of compounds with pyranopyrimidine cores, related to the chemical structure , involves the use of hybrid catalysts. This methodology highlights the broader synthetic applications and bioavailability of such compounds, emphasizing the role of diverse catalysts in developing lead molecules for pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Pharmaceutical Applications

Sulfonamides and related compounds are integral in pharmaceutical applications, showing significant activity across a spectrum of therapeutic areas. Their development is a hot research topic due to their powerful medicinal activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV effects, among others. This wide range of activities underscores the importance of continued research and development in this area (Alam et al., 2018).

Mechanism of Action

Target of Action

The primary target of 3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine is tubulin, a protein that plays a crucial role in cell division by forming microtubules . Tubulin is essential for maintaining cell structure, intracellular transport, and chromosome segregation during mitosis.

Mode of Action

This compound interacts with the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules . By binding to this site, the compound prevents the formation of microtubules, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells .

Biochemical Pathways

The inhibition of tubulin polymerization disrupts several biochemical pathways, particularly those involved in cell division and intracellular transport. The downstream effects include the activation of apoptotic pathways due to the inability of cells to complete mitosis . This disruption can lead to the activation of caspases and other apoptotic proteins, ultimately resulting in programmed cell death.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through passive diffusion due to its small molecular size and lipophilicity. It is distributed throughout the body, with a preference for tissues with high cell division rates, such as tumors. Metabolism primarily occurs in the liver, where it is converted into active metabolites. Excretion is mainly through the kidneys .

Result of Action

At the molecular level, the compound’s action results in the destabilization of microtubules, leading to cell cycle arrest and apoptosis . At the cellular level, this manifests as reduced proliferation of cancer cells and increased cell death. The overall effect is a significant reduction in tumor growth and potential tumor regression.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability. For instance, the compound may be more stable and effective in slightly acidic environments, which are common in tumor tissues. Additionally, the presence of other drugs or biomolecules can either enhance or inhibit its activity through synergistic or antagonistic interactions .

: Source: Pharmaceuticals | Free Full-Text | Antiproliferative and Tubulin-Destabilising Effects of 3- (Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells.

Properties

IUPAC Name |

3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S2/c1-10(2)9-19(15,16)12-7-14(8-12)20(17,18)11-4-3-5-13-6-11/h3-6,10,12H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCZPQALUACCDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethoxybenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2767200.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2767201.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2767204.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767206.png)

![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2767207.png)

![N-(2-chloro-4-methylphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2767210.png)

![4-Fluoro-3-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2767211.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2767220.png)